molecular formula C11H16N2O2 B2693684 1-(2,5-Dimethylfuran-3-carbonyl)piperazine CAS No. 953743-83-4

1-(2,5-Dimethylfuran-3-carbonyl)piperazine

Cat. No.: B2693684
CAS No.: 953743-83-4
M. Wt: 208.261
InChI Key: YQWMOQGTIGAWIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Dimethylfuran-3-carbonyl)piperazine is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.26 g/mol It is characterized by the presence of a piperazine ring substituted with a 2,5-dimethylfuran-3-carbonyl group

Preparation Methods

The synthesis of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine typically involves the reaction of 2,5-dimethylfuran-3-carboxylic acid with piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2,5-Dimethylfuran-3-carbonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like LiAlH₄, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,5-Dimethylfuran-3-carbonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylfuran-3-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dimethylfuran-3-carbonyl)piperazine can be compared with other similar compounds, such as:

    1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of piperazine.

    1-(2,5-Dimethylfuran-3-carbonyl)morpholine: Contains a morpholine ring, offering different chemical and biological properties.

    1-(2,5-Dimethylfuran-3-carbonyl)piperidine: Features a piperidine ring, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of the furan and piperazine rings, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-piperazin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-7-10(9(2)15-8)11(14)13-5-3-12-4-6-13/h7,12H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWMOQGTIGAWIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953743-83-4
Record name 1-(2,5-dimethylfuran-3-carbonyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.